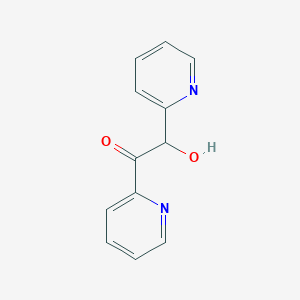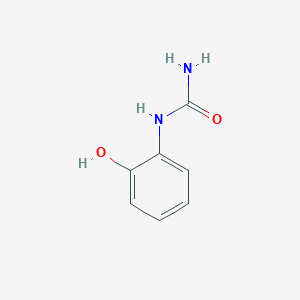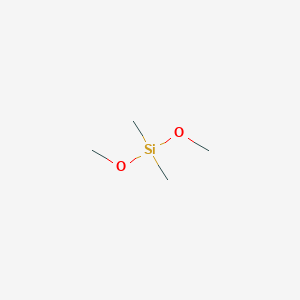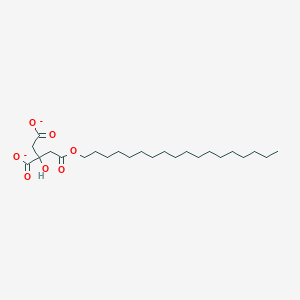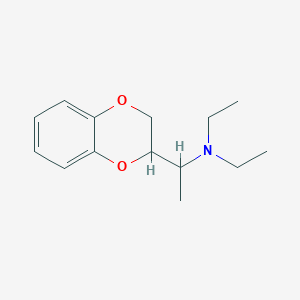
N,N-Diethyl-alpha-methyl-1,4-benzodioxane-2-methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-alpha-methyl-1,4-benzodioxane-2-methanamine, commonly known as MDMA, is a psychoactive drug that has gained popularity as a recreational drug due to its euphoric and empathogenic effects. However, MDMA has also been the subject of scientific research due to its potential therapeutic applications in the treatment of mental health disorders such as post-traumatic stress disorder (PTSD).
Mecanismo De Acción
MDMA works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This results in increased feelings of euphoria, empathy, and emotional openness. MDMA also has an effect on certain receptors in the brain, including the 5-HT2A and 5-HT2C receptors, which are involved in regulating mood and anxiety.
Efectos Bioquímicos Y Fisiológicos
MDMA has a number of biochemical and physiological effects on the body, including increased heart rate, blood pressure, and body temperature. It also causes the release of hormones such as oxytocin, which is involved in social bonding and trust. In addition, MDMA has been shown to increase activity in certain areas of the brain, including the amygdala and prefrontal cortex, which are involved in emotional processing and regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDMA has several advantages for use in scientific research, including its ability to enhance empathy and emotional openness, which can be useful in therapeutic settings. However, there are also limitations to its use, including the potential for abuse and the fact that it can be difficult to control the dosage and purity of the drug.
Direcciones Futuras
There are several potential future directions for research on MDMA. One area of interest is the use of MDMA-assisted psychotherapy for the treatment of other mental health disorders, such as anxiety and depression. Another area of interest is the development of new drugs that have similar effects to MDMA but with fewer side effects and less potential for abuse. Finally, there is also interest in studying the long-term effects of MDMA use, particularly in terms of its impact on brain function and mental health.
Métodos De Síntesis
MDMA is synthesized from safrole, a natural substance found in certain plants, through a multi-step chemical process that involves several reagents and catalysts. The synthesis of MDMA is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
MDMA has been the subject of numerous scientific studies due to its potential therapeutic applications. In recent years, there has been growing interest in the use of MDMA-assisted psychotherapy for the treatment of N,N-Diethyl-alpha-methyl-1,4-benzodioxane-2-methanamine. Studies have shown that MDMA can enhance the therapeutic process by increasing empathy, reducing fear and defensiveness, and promoting emotional openness.
Propiedades
Número CAS |
1457-20-1 |
|---|---|
Nombre del producto |
N,N-Diethyl-alpha-methyl-1,4-benzodioxane-2-methanamine |
Fórmula molecular |
C14H21NO2 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-N,N-diethylethanamine |
InChI |
InChI=1S/C14H21NO2/c1-4-15(5-2)11(3)14-10-16-12-8-6-7-9-13(12)17-14/h6-9,11,14H,4-5,10H2,1-3H3 |
Clave InChI |
UZMHRXRCOWWOQJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(C)C1COC2=CC=CC=C2O1 |
SMILES canónico |
CCN(CC)CCC1COC2=CC=CC=C2O1 |
Sinónimos |
N,N-Diethyl-α-methyl-1,4-benzodioxane-2-methanamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro-](/img/structure/B74306.png)

